Fidrisertib, also known by its developmental code names such as BLU-782 and IPN-60130, is a small-molecule inhibitor specifically targeting the activin receptor-like kinase 2 (ALK2). This compound is primarily being developed for the treatment of fibrodysplasia ossificans progressiva, a rare genetic disorder characterized by abnormal bone formation in soft tissues. The International Nonproprietary Name (INN) for this compound is fidrisertib, and it has been granted orphan drug status to encourage its development for this rare condition .
Fidrisertib is classified under several categories including carbamates, furans, piperazines, piperidines, pyridazines, pyridines, and pyrroles. It is categorized as a small molecule and is currently in the investigational phase of drug development. The compound's chemical formula is , with an average molecular weight of approximately 562.715 g/mol .
The synthesis of fidrisertib involves multiple steps that begin with the screening of a small-molecule library to identify compounds that exhibit potent binding to the ALK2 receptor. This process includes iterative rounds of structure-guided drug design aimed at optimizing the compound for binding affinity, selectivity, and pharmacokinetic properties. The synthesis process can be summarized as follows:
Fidrisertib primarily undergoes reactions that involve its interaction with the ALK2 receptor. It selectively binds to the ALK2R206H variant with high affinity, effectively inhibiting its signaling pathway. This inhibition prevents downstream effects associated with heterotopic ossification without significantly affecting closely related receptors such as ALK1, ALK3, and ALK6 . The specificity of fidrisertib for its target receptor is crucial for minimizing off-target effects.
Fidrisertib functions by inhibiting the activity of mutant ACVR1 receptors involved in fibrodysplasia ossificans progressiva. When activin ligands are present, the type II receptor phosphorylates the type I receptor within its glycine/serine-rich domain, leading to activation of SMAD proteins that regulate transcription related to bone formation. By inhibiting this pathway, fidrisertib effectively prevents the pathological bone formation characteristic of this disorder .
Fidrisertib exhibits several notable physical and chemical properties:
These properties suggest that fidrisertib has favorable characteristics for oral bioavailability and potential permeability through biological membranes .
Fidrisertib's primary application lies in its potential therapeutic use for fibrodysplasia ossificans progressiva. Preclinical studies have demonstrated its ability to prevent injury-induced heterotopic ossification in relevant animal models, marking it as a promising candidate for treating this debilitating condition . Additionally, ongoing clinical trials aim to further establish its efficacy and safety profile in human subjects.
Fidrisertib is pharmacologically classified as a synthetic small-molecule inhibitor with selective activity against the ACVR1/ALK2 receptor tyrosine kinase. As a low-molecular-weight compound (562.715 g/mol), fidrisertib exhibits favorable drug-like properties including zero violations of Lipinski's rule of five: molecular weight <500 Da (562.33), hydrogen bond donors ≤5 (0), hydrogen bond acceptors ≤10 (9), and calculated partition coefficient (XLogP) ≤5 (3.88). These characteristics predict favorable oral bioavailability, a critical attribute for chronic therapeutic intervention in progressive disorders like FOP [2] [3] [9]. Its investigational status positions it within the novel therapeutic pipeline for ultra-rare diseases where conventional treatment modalities have proven ineffective against the underlying molecular pathology.
The molecular architecture of fidrisertib features a multicyclic scaffold integrating carbamate, furan, and piperazine moieties that confer target specificity and optimize receptor binding kinetics. Its systematic IUPAC name, (3R)-oxolan-3-yl 4-(6-{5-[4-ethoxy-1-(propan-2-yl)piperidin-4-yl]pyridin-2-yl}pyrrolo[1,2-b]pyridazin-4-yl)piperazine-1-carboxylate, reflects this complex structure [3] [9]. The chiral tetrahydrofuran ring ((3R)-oxolan-3-yl) contributes to stereoselective target engagement, while the extended aromatic system (pyridine-pyrrolopyridazine) facilitates hydrophobic interactions within the kinase domain. The carbamate linker (-N-C(=O)-O-) bridges the piperazine and furan components, creating optimal spatial orientation for high-affinity binding to the active conformation of ACVR1. This sophisticated design is protected under international patent WO2021030386A1, highlighting its structural novelty [2] [4].
Table 1: Structural and Physicochemical Properties of Fidrisertib
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₃₁H₄₂N₆O₄ | PubChem CID 132026427 |
Molecular Weight | 562.715 g/mol | DrugBank DB18064 |
Hydrogen Bond Acceptors | 9 | GtoPdb Ligand ID 11875 |
Hydrogen Bond Donors | 0 | GtoPdb Ligand ID 11875 |
Rotatable Bonds | 8-9 | DrugBank/CDK |
Topological Polar Surface | 84.67 Ų | GtoPdb |
XLogP | 3.88 | GtoPdb |
Lipinski Rule Violations | 0 | GtoPdb |
Fidrisertib functions as a potent ATP-competitive kinase inhibitor with preferential selectivity for mutant variants of ACVR1/ALK2. The ACVR1 receptor is a transmembrane serine/threonine kinase that normally participates in bone morphogenetic protein (BMP) signaling cascades essential for skeletal development. In FOP patients, over 95% harbor the recurrent R206H mutation within the glycine-serine-rich (GS) domain of ACVR1, while less common variants (e.g., G328E, R258S, G356D) cluster in the kinase domain or FKBP12-binding region [1] [6]. These mutations confer constitutive activation and ligand hypersensitivity through multiple mechanisms: reduced binding affinity for the inhibitory protein FKBP12, diminished requirement for ligand engagement, and resistance to endogenous antagonists like Noggin [1] [6] [7].
Fidrisertib binds the intracellular kinase domain of mutant ACVR1, stabilizing the inactive conformation through interactions with the hinge region and hydrophobic pockets. This binding imposes steric hindrance that prevents ATP binding and subsequent autophosphorylation, thereby abrogating downstream SMAD signaling. Preclinical evidence indicates fidrisertib exhibits differential inhibition between mutant and wild-type receptors, potentially reducing on-target toxicity concerns related to ACVR1's role in physiological bone homeostasis [2] [4]. The compound's binding mode and selectivity profile are optimized through its extended aromatic system and chiral tetrahydrofuran moiety, which form critical van der Waals contacts and hydrogen bonds within the active site [2] [9].
The therapeutic targeting of ACVR1/ALK2 in FOP is grounded in compelling genetic evidence establishing it as the nodal point of dysregulated BMP pathway signaling. ACVR1 mutations in FOP patients result in hyperactive BMP signaling through both ligand-independent and ligand-hypersensitive mechanisms. Mutant receptors demonstrate pathological responsiveness to Activin A—a ligand that normally transduces TGF-β signals rather than BMP activation—thereby inappropriately activating SMAD1/5/8 phosphorylation and transcription of osteogenic genes (e.g., SOX9, RUNX2) [1] [6] [7]. This aberrant signaling converts mesenchymal progenitors toward chondrogenic and osteogenic fates, initiating endochondral ossification in soft tissues. The process recapitulates embryonic skeletal development pathways but occurs pathologically within muscles, tendons, and ligaments [6] [7].
The spatiotemporal progression of HO in FOP—typically cranial-to-caudal and axial-to-appendicular—correlates with regions exhibiting heightened ACVR1 expression during development. This pattern suggests that mutant receptor activity creates a permissive microenvironment for ectopic bone formation upon inflammatory triggers. By selectively inhibiting mutant ACVR1 kinase activity, fidrisertib aims to restore physiological BMP signaling thresholds without completely abrogating ACVR1's essential functions in skeletal maintenance [1] [6]. The profound unmet medical need in FOP, where existing anti-inflammatory approaches only modestly mitigate flare-ups without preventing HO, underscores the rationale for molecularly targeted interventions like fidrisertib [4] .
Table 2: Molecular Pathogenesis of FOP and Fidrisertib's Mechanism
Pathogenic Mechanism in FOP | Consequence | Fidrisertib's Intervention |
---|---|---|
ACVR1 R206H mutation in GS domain | Reduced FKBP12 binding → basal signaling | Stabilizes inactive kinase conformation |
Aberrant response to Activin A | Ectopic SMAD1/5/8 activation | Blocks kinase-dependent SMAD phosphorylation |
Resistance to Noggin inhibition | Uncontrolled BMP pathway activity | Direct kinase inhibition bypasses extracellular regulation |
Hypersensitivity to BMP ligands | Lower threshold for HO initiation | Increases activation energy for signaling |
Spontaneous and injury-induced flare-ups | Progressive heterotopic ossification | Reduces new HO volume in clinical studies |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1